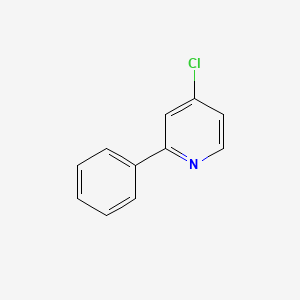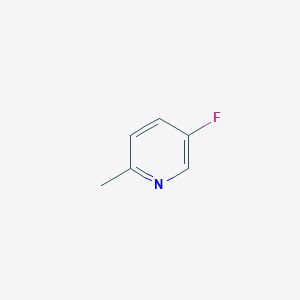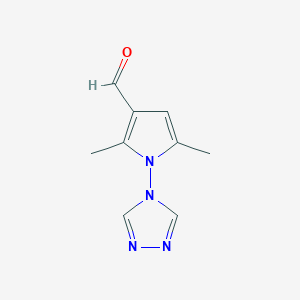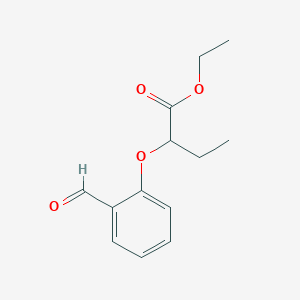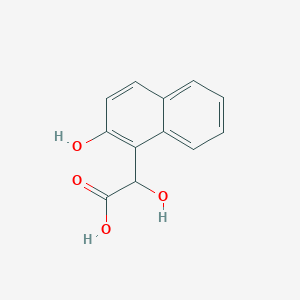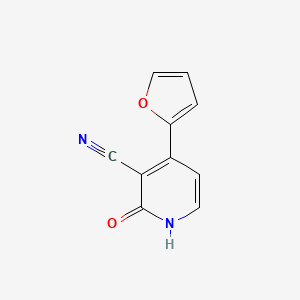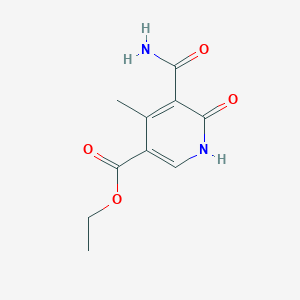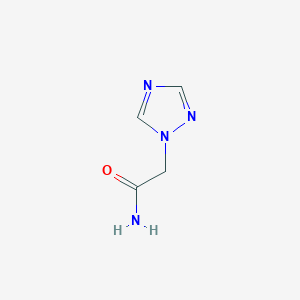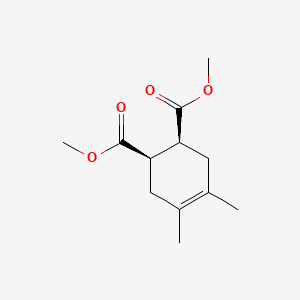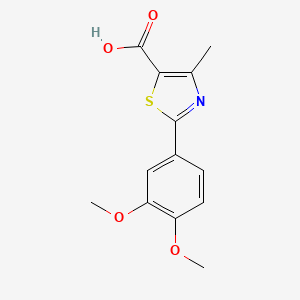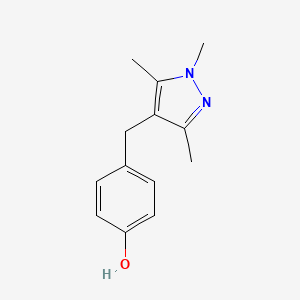
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol” is a chemical compound with the molecular weight of 216.28 . Its IUPAC name is 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenol . The InChI code for this compound is 1S/C13H16N2O/c1-9-13(10(2)15(3)14-9)8-11-4-6-12(16)7-5-11/h4-7,16H,8H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of “4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol” is characterized by the presence of a phenol group attached to a 1,3,5-trimethyl-1H-pyrazol-4-yl)methyl group . The InChI key for this compound is WDAAPGCAQWJYSL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol” is a solid compound . Its molecular weight is 216.28 .Scientific Research Applications
Antileishmanial and Antimalarial Research
Scientific Field
Medical and Pharmaceutical Research
Summary of the Application
Pyrazole-bearing compounds, such as “4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In this context, hydrazine-coupled pyrazoles were synthesized and their antileishmanial and antimalarial activities were evaluated .
Methods of Application or Experimental Procedures
The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim .
Results or Outcomes
Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Anti-Tubercular Research
Summary of the Application
Pyrazole derivatives, including those similar to the compound , have been studied for their potential anti-tubercular activities .
Methods of Application or Experimental Procedures
The synthesized pyrazole derivatives were evaluated against Mycobacterium tuberculosis strain .
Results or Outcomes
The results of these studies are not specified in the available literature. Further research would be needed to fully understand the potential anti-tubercular applications of this specific compound .
Anti-Inflammatory and Antidepressant Research
Summary of the Application
Pyrazoline derivatives, which are structurally related to the compound , have been used in certain antidepressants and have shown good activities in anti-inflammatory research .
Methods of Application or Experimental Procedures
The synthesized pyrazoline derivatives were evaluated for their anti-inflammatory and antidepressant activities .
Results or Outcomes
The results of these studies are not specified in the available literature. Further research would be needed to fully understand the potential anti-inflammatory and antidepressant applications of this specific compound .
properties
IUPAC Name |
4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-13(10(2)15(3)14-9)8-11-4-6-12(16)7-5-11/h4-7,16H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAAPGCAQWJYSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377122 |
Source


|
| Record name | 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol | |
CAS RN |
75999-00-7 |
Source


|
| Record name | 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75999-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


